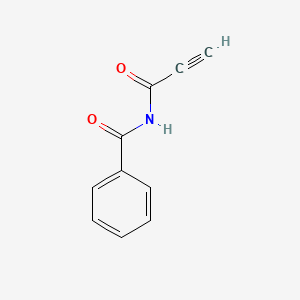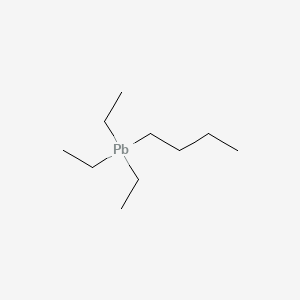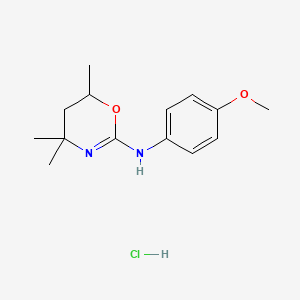
5,6-Dihydro-2-p-anisidino-4,4,6-trimethyl-4H-1,3-oxazine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dihydro-2-p-anisidino-4,4,6-trimethyl-4H-1,3-oxazine hydrochloride is a heterocyclic compound that belongs to the oxazine family It is characterized by its unique structure, which includes a six-membered ring containing both nitrogen and oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydro-2-p-anisidino-4,4,6-trimethyl-4H-1,3-oxazine hydrochloride can be achieved through several methods. One common approach involves the amination of 4,4,6-trimethyl-2-methylthio-5,6-dihydro-4H-1,3-oxazine. Another method includes the cyclization of N-aryl-N’-(2-methyl-4-hydroxy-2-amyl)-S-methylisothiourea .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
5,6-Dihydro-2-p-anisidino-4,4,6-trimethyl-4H-1,3-oxazine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Aplicaciones Científicas De Investigación
5,6-Dihydro-2-p-anisidino-4,4,6-trimethyl-4H-1,3-oxazine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5,6-Dihydro-2-p-anisidino-4,4,6-trimethyl-4H-1,3-oxazine hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes and receptors involved in cellular signaling .
Comparación Con Compuestos Similares
Similar Compounds
5,6-Dihydro-2,4,6-trimethyl-4H-1,3,5-dithiazine: This compound shares a similar structure but contains sulfur atoms instead of oxygen and nitrogen.
4H-1,3-Oxazine, 5,6-dihydro-2,4,4,6-tetramethyl-: This compound is another oxazine derivative with a slightly different substitution pattern.
Uniqueness
5,6-Dihydro-2-p-anisidino-4,4,6-trimethyl-4H-1,3-oxazine hydrochloride is unique due to its specific substitution pattern and the presence of the p-anisidino group
Propiedades
Número CAS |
72549-84-9 |
|---|---|
Fórmula molecular |
C14H21ClN2O2 |
Peso molecular |
284.78 g/mol |
Nombre IUPAC |
N-(4-methoxyphenyl)-4,4,6-trimethyl-5,6-dihydro-1,3-oxazin-2-amine;hydrochloride |
InChI |
InChI=1S/C14H20N2O2.ClH/c1-10-9-14(2,3)16-13(18-10)15-11-5-7-12(17-4)8-6-11;/h5-8,10H,9H2,1-4H3,(H,15,16);1H |
Clave InChI |
HHUIGZIAQKHUQK-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(N=C(O1)NC2=CC=C(C=C2)OC)(C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


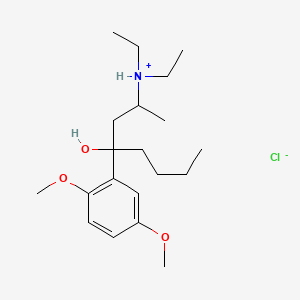
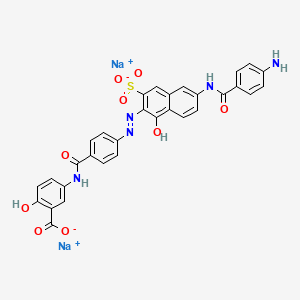
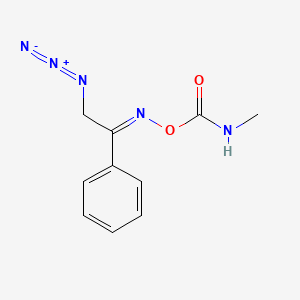
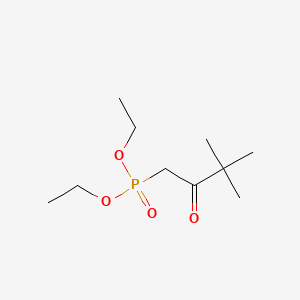
![6-[(2Z)-3,3-dimethyl-2-[(2Z)-2-[3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indol-1-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanamide](/img/structure/B13781713.png)
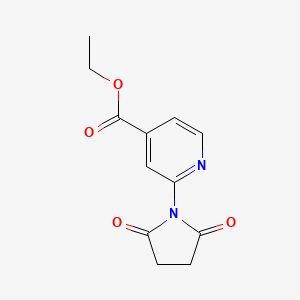
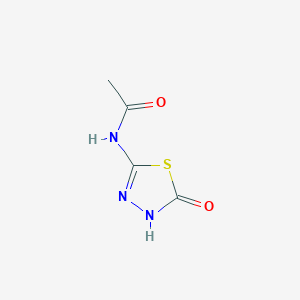
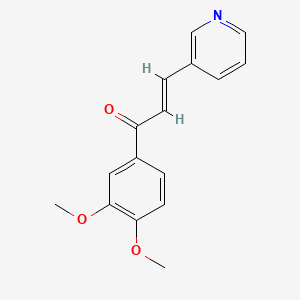
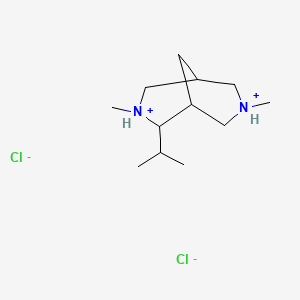
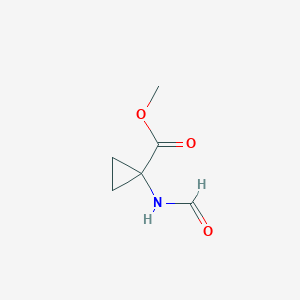
![N-[4-amino-2,6-bis(methylsulfanyl)pyrimidin-5-yl]-N-benzylformamide](/img/structure/B13781757.png)
